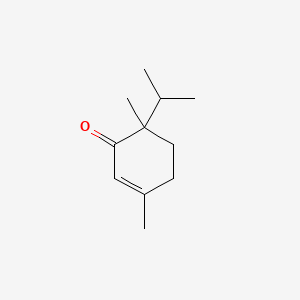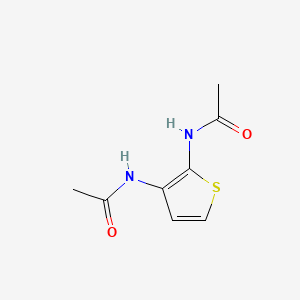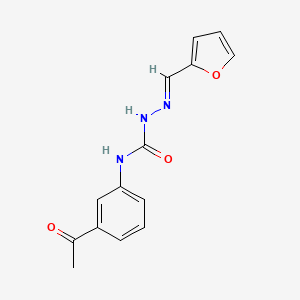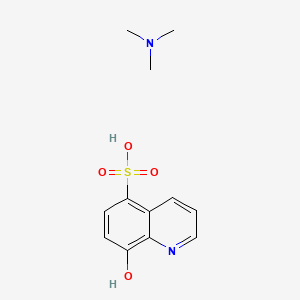
N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate is a chemical compound with the molecular formula C12H16N2O4S . It is composed of a quinoline ring system substituted with a hydroxyl group at the 8th position and a sulfonate group at the 5th position, along with an N,N-dimethyl methanamine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate typically involves the reaction of 8-hydroxyquinoline with methanesulfonyl chloride to introduce the sulfonate group. This is followed by the reaction with N,N-dimethyl methanamine to form the final product. The reaction conditions often require the use of an aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, sulfinates, thiols, and substituted quinoline compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the N,N-dimethyl methanamine and sulfonate groups.
Quinoline Sulfonates: Compounds with sulfonate groups at different positions on the quinoline ring.
Dimethylaminomethylquinolines: Compounds with N,N-dimethyl methanamine groups attached to the quinoline ring.
Uniqueness
N,N-Dimethyl methanamine 8-hydroxy-5-quinolinesulfonate is unique due to the presence of both the N,N-dimethyl methanamine and sulfonate groups, which enhance its solubility, reactivity, and biological activity compared to similar compounds .
Propiedades
Número CAS |
71672-84-9 |
|---|---|
Fórmula molecular |
C12H16N2O4S |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S.C3H9N/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;1-4(2)3/h1-5,11H,(H,12,13,14);1-3H3 |
Clave InChI |
JZJNRKQNFPZIGV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


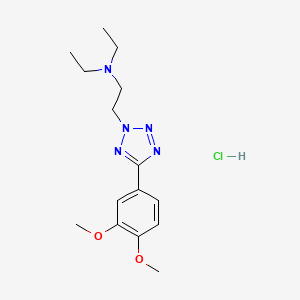

![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)



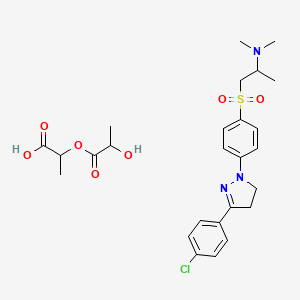
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
